molecular formula C9H5BrFNO B1381168 4-Bromo-5-(4-fluorophenyl)isoxazole CAS No. 1159981-77-7

4-Bromo-5-(4-fluorophenyl)isoxazole

Cat. No. B1381168
M. Wt: 242.04 g/mol
InChI Key: IWFHVLVLBNQSEN-UHFFFAOYSA-N
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Description

4-Bromo-5-(4-fluorophenyl)isoxazole is a chemical compound with the empirical formula C9H5BrFNO . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of 4-Bromo-5-(4-fluorophenyl)isoxazole can be represented by the SMILES string Fc1ccc (cc1)-c2oncc2Br . The InChI representation is 1S/C9H5BrFNO/c10-8-5-12-13-9 (8)6-1-3-7 (11)4-2-6/h1-5H .

Safety And Hazards

The safety information available indicates that 4-Bromo-5-(4-fluorophenyl)isoxazole is classified under the GHS07 hazard class, with the signal word "Warning" . It has the hazard statement H302, indicating it may be harmful if swallowed . It is classified as Acute Tox. 4 Oral . In case of a fire, it is recommended to wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their significance, there is a strong interest in developing new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes , which could potentially involve 4-Bromo-5-(4-fluorophenyl)isoxazole. This suggests that future research may focus on these areas.

properties

IUPAC Name

4-bromo-5-(4-fluorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-8-5-12-13-9(8)6-1-3-7(11)4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFHVLVLBNQSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NO2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-(4-fluorophenyl)isoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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